2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide
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Overview
Description
2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide is a compound that has garnered interest in various fields of scientific research. This compound features a nicotinamide core substituted with a 4-fluorophenoxy group and a thiophen-2-yl ethyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide typically involves multi-step organic synthesis. One common route includes:
Nicotinamide Derivatization:
Thiophen-2-yl Ethyl Group Addition: The thiophen-2-yl ethyl group can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Methoxyphenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide: Contains a methoxy group instead of fluorine.
2-(4-Bromophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide: Bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This can enhance its biological activity and make it a more attractive candidate for various applications.
Properties
Molecular Formula |
C18H15FN2O2S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-(1-thiophen-2-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C18H15FN2O2S/c1-12(16-5-3-11-24-16)21-17(22)15-4-2-10-20-18(15)23-14-8-6-13(19)7-9-14/h2-12H,1H3,(H,21,22) |
InChI Key |
LRQBXHMVEXEFBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)C2=C(N=CC=C2)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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